molecular formula C13H9FN4O4 B15380302 3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3

3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3

Cat. No.: B15380302
M. Wt: 307.25 g/mol
InChI Key: ZLGVXEXMJMVYRK-FXIPRGDHSA-N
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Description

3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 is a deuterium-labeled derivative of 3-fluorobenzaldehyde 2,4-dinitrophenylhydrazone (DNPH), a compound widely used in analytical chemistry for the detection and quantification of aldehydes via HPLC or GC-MS . The deuterium atoms are incorporated at the 3, 5, and 6 positions of the 2,4-dinitrophenylhydrazine moiety, resulting in a molecular formula of C₁₃H₆D₃FN₄O₄ and a molecular weight of 307.25 g/mol . It exhibits slight solubility in DMSO and methanol and is recommended for storage at room temperature or 2–8°C in light- and moisture-resistant containers . This compound is strictly intended for research purposes, particularly in isotope dilution mass spectrometry (IDMS) to improve analytical accuracy by minimizing matrix effects .

Properties

Molecular Formula

C13H9FN4O4

Molecular Weight

307.25 g/mol

IUPAC Name

2,3,5-trideuterio-N-[(Z)-(3-fluorophenyl)methylideneamino]-4,6-dinitroaniline

InChI

InChI=1S/C13H9FN4O4/c14-10-3-1-2-9(6-10)8-15-16-12-5-4-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8-/i4D,5D,7D

InChI Key

ZLGVXEXMJMVYRK-FXIPRGDHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N/N=C\C2=CC(=CC=C2)F)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

C1=CC(=CC(=C1)F)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • All derivatives share deuterium at the 3,5,6 positions of the phenylhydrazine group, ensuring minimal interference in isotopic tracking during analysis.
  • Molecular weights vary based on the aldehyde substituent: fluorinated aromatic derivatives (e.g., 3- or 4-fluorobenzaldehyde) have higher molecular weights than aliphatic derivatives (e.g., crotonaldehyde or formaldehyde) .

Key Observations :

  • Fluorinated derivatives (3- and 4-fluoro) are preferred for aromatic aldehyde detection, while aliphatic derivatives (crotonaldehyde, formaldehyde) target smaller, volatile aldehydes.
  • The 3-fluoro variant’s sensitivity is comparable to crotonaldehyde and acrolein derivatives due to its stable isotopic labeling and low background noise .

Commercial Availability and Pricing

Compound Name Supplier(s) Price (USD) Packaging
3-Fluorobenzaldehyde 2,4-DNPH-3,5,6-d3 Impurity.com ~$800–$1,000 0.01–0.05 g
4-Fluorobenzaldehyde 2,4-DNPH-3,5,6-d3 MedChemExpress $190 (0.01 g) 0.01–0.05 g
Crotonaldehyde 2,4-DNPH-3,5,6-d3 CDN Isotopes $360 (0.1 g) 0.05–0.1 g
Acetaldehyde 2,4-DNPH-3,5,6-d3 Medical Isotopes $825 (0.05 g) 0.05 g

Key Observations :

  • Pricing correlates with deuterium enrichment and aldehyde complexity. Fluorinated derivatives command higher prices due to synthetic challenges .
  • Suppliers like CDN Isotopes and Medical Isotopes specialize in bulk quantities, while Impurity.com caters to niche research needs .

Research Findings and Limitations

  • Stability: Deuterium-labeled DNPH derivatives exhibit superior stability compared to non-deuterated analogs, with shelf lives exceeding 24 months under recommended storage conditions .
  • Limitations: Fluorinated derivatives may show reduced solubility in polar solvents (e.g., water), necessitating DMSO or methanol for dissolution . Cross-reactivity with non-target aldehydes has been reported in complex matrices, requiring rigorous chromatographic separation .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterTypical ValueSource
SolventEthanol
Temperature70–80°C (reflux)
Catalyst0.1 M HClDerived from
Reaction Time4–6 hours

Basic: How is the compound characterized to confirm isotopic labeling and structural integrity?

Answer:
Key analytical techniques include:

  • NMR Spectroscopy :
    • 1H NMR : Absence of proton signals at positions 3,5,6 due to deuterium substitution .
    • 13C NMR : Chemical shift perturbations at deuterated carbons.
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and isotopic pattern (e.g., +3 Da shift for d3 labeling) .
  • Infrared Spectroscopy (IR) :
    • C=O stretching (~1600 cm⁻¹) and N-H bending (~1500 cm⁻¹) bands validate hydrazone formation .

Q. Table 2: Key Spectral Signatures

TechniqueDiagnostic FeatureReference
1H NMRNo peaks at δ 7.3–8.1 (H-3,5,6)
HRMSm/z 310.22 (calc. for C13H8D3F3N4O4)
IR1595 cm⁻¹ (C=N stretch)

Advanced: How can researchers ensure isotopic purity (≥98% D) in deuterated analogs like this compound?

Answer:

Starting Material Purity : Use DNPH-d3 with ≥99 atom% D, verified by supplier certificates .

Reaction Monitoring : Track deuterium incorporation via LC-MS during synthesis.

Post-Synthesis Analysis :

  • Isotopic Ratio Mass Spectrometry (IRMS) : Quantify D/H ratios .
  • Deuterium NMR (2H NMR) : Detect residual protons at labeled positions .

Q. Challenges :

  • Isotopic scrambling under acidic conditions may reduce purity. Mitigate by optimizing reaction pH (<2) and minimizing heating time .

Advanced: How does deuterium labeling impact the compound’s chromatographic behavior in HPLC/GC-MS methods?

Answer:
Deuterium labeling induces subtle changes:

  • Retention Time Shift : Slightly longer retention in reversed-phase HPLC due to increased hydrophobicity (~0.2–0.5 min difference) .
  • Mass Spectral Differentiation : Distinctive +3 Da fragment ions aid in distinguishing labeled vs. non-labeled analytes .

Q. Troubleshooting Data Contradictions :

  • If retention times overlap with non-deuterated analogs, use mobile phase additives (e.g., 0.1% formic acid) to enhance separation .

Advanced: What are the best practices for using this compound as an internal standard in quantitative analysis?

Answer:

Matrix Compatibility : Validate recovery in target matrices (e.g., biological fluids, environmental samples) via spike-and-recovery experiments .

Stability Testing :

  • Assess photodegradation (e.g., store in amber vials at –20°C) .
  • Monitor hydrazone hydrolysis under varying pH (stable at pH 2–6) .

Calibration Curves : Use deuterated analog to correct for matrix effects (e.g., ion suppression in MS) .

Q. Table 3: Stability Under Different Conditions

ConditionStability OutcomeSource
pH 7.4, 25°C85% intact after 24 hours
–20°C, dark>95% intact after 6 months
UV light exposure40% degradation in 8 hours

Advanced: How to resolve discrepancies in NMR data between experimental and computational predictions?

Answer:

Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate NMR shifts, accounting for deuterium’s isotopic effect .

Experimental Validation :

  • Compare with non-deuterated analog to isolate labeling effects.
  • Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks .

Example Case :
A downfield shift in 13C NMR at C-3 (δ 125 → 128 ppm) may arise from deuterium’s electron-withdrawing effect. Cross-validate with HSQC .

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